Cas no 929971-57-3 (5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 5,7-dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 929971-57-3
- SCHEMBL17327451
- CS-0283103
- DTXSID30585532
- Z255149896
- AKOS016005862
- EN300-44841
- 5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- DB-358709
- 5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
-
- MDL: MFCD09040615
- Inchi: InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3
- InChI Key: KPJSZWPCRKZTMC-UHFFFAOYSA-N
- SMILES: CC1CC(C)N2C(=CC=N2)N1
Computed Properties
- Exact Mass: 151.110947427g/mol
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 29.8Ų
5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-44841-0.5g |
5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
929971-57-3 | 0.5g |
$480.0 | 2023-06-14 | ||
TRC | D475818-10mg |
5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
929971-57-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D475818-100mg |
5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
929971-57-3 | 100mg |
$ 250.00 | 2022-06-05 | ||
TRC | D475818-50mg |
5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
929971-57-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
Enamine | EN300-44841-1.0g |
5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
929971-57-3 | 1g |
$614.0 | 2023-06-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353773-250mg |
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
929971-57-3 | 95+% | 250mg |
¥6739.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353773-1g |
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
929971-57-3 | 95+% | 1g |
¥13262.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353773-2.5g |
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
929971-57-3 | 95+% | 2.5g |
¥30290.00 | 2024-04-25 | |
1PlusChem | 1P00H1TR-50mg |
5,7-DIMETHYL-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE |
929971-57-3 | 95% | 50mg |
$222.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353773-100mg |
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
929971-57-3 | 95+% | 100mg |
¥4726.00 | 2024-04-25 |
5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
5,7-Dimethyl-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyrimidine: A Versatile Heterocyclic Compound for Modern Applications
5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 929971-57-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This bicyclic structure combines pyrazole and pyrimidine rings, offering unique electronic properties and binding capabilities. Its molecular formula C8H11N3 and molecular weight of 149.19 g/mol make it an attractive building block for drug discovery and functional materials.
The compound's 5,7-dimethyl substitution pattern enhances its stability and modulates its electronic distribution, making it particularly valuable in medicinal chemistry. Researchers are exploring its potential as a kinase inhibitor scaffold, with recent studies highlighting its role in targeting cancer-related pathways. The pyrazolo[1,5-a]pyrimidine core has shown promise in developing selective inhibitors for various disease targets, aligning with current trends in personalized medicine.
In material science, 5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a precursor for organic electronic materials. Its conjugated system and nitrogen-rich structure contribute to interesting photophysical properties, relevant for OLED development and organic semiconductors. The compound's thermal stability (typically stable up to 200°C) makes it suitable for various processing conditions in material fabrication.
Synthetic approaches to 5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involve cyclocondensation reactions of appropriately substituted precursors. Recent advancements in green chemistry have led to more efficient synthetic routes with improved yields and reduced environmental impact. The compound's solubility profile (moderate in polar organic solvents like DMSO and ethanol) facilitates its use in various chemical transformations.
The global market for pyrazolo[1,5-a]pyrimidine derivatives is expanding, driven by pharmaceutical applications and material science innovations. Current research focuses on developing novel derivatives with enhanced biological activity or improved material properties. The compound's CAS 929971-57-3 serves as a crucial identifier in patent applications and regulatory documentation.
Analytical characterization of 5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves NMR spectroscopy (showing characteristic signals at δ 2.3-2.5 ppm for methyl groups), mass spectrometry, and X-ray crystallography. These techniques confirm the compound's purity and structural integrity, essential for research and industrial applications.
Recent publications highlight the compound's potential in addressing current challenges in drug discovery, particularly in overcoming drug resistance. Its modular structure allows for diverse functionalization, enabling the development of targeted therapies. The 5,7-dimethyl substitution pattern has been shown to influence both pharmacokinetic properties and target binding affinity.
In material applications, researchers are investigating the compound's potential in energy storage systems and as a ligand in catalytic processes. Its electron-rich nature makes it suitable for coordination chemistry applications, particularly in transition metal complexes with potential catalytic activity.
Safety considerations for handling 5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment is recommended during handling. Storage typically requires protection from moisture and light to maintain stability.
The future outlook for CAS 929971-57-3 appears promising, with ongoing research exploring novel applications in biotechnology and nanotechnology. Its structural features continue to inspire innovations in both life sciences and advanced materials, positioning it as a valuable compound in modern chemical research and development.
929971-57-3 (5,7-dimethyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) Related Products
- 92506-23-5(1H-Imidazole, 1-methyl-2-(phenylmethyl)-)
- 73328-71-9(1-(2,6-Dichloro-4-hydroxphenyl)-1,3-dihydroindol-2-one (>85%))
- 481704-89-6(ethyl 5-acetamido-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 512778-95-9(1-(2-Methoxyethyl)piperidin-4-ol)
- 1368567-45-6(2-(1H-1,2,3-triazol-1-yl)propanoic acid)
- 1989596-23-7(4-(5-Bromopyridin-2-yl)phenyl]methanol)
- 1361894-70-3(4-(Bromomethyl)-2-(difluoromethyl)-3-methoxypyridine-6-acetonitrile)
- 1527687-70-2(2-methyl-2-(thiolan-3-yl)propanoic acid)
- 898415-97-9(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(pyridin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide)
- 2361609-67-6(2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole)



